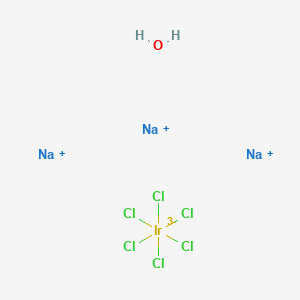
Sodium hexachloroiridate(III) hydrate
Vue d'ensemble
Description
Sodium hexachloroiridate(III) hydrate is an inorganic compound with the chemical formula Na3IrCl6 · xH2O . It is used as a reagent for High-Performance Liquid Chromatography (HPLC), including analyses of peptides and proteins .
Molecular Structure Analysis
The molecular weight of Sodium hexachloroiridate(III) hydrate is 473.90 g/mol (anhydrous basis) . The linear formula is Na3IrCl6 · xH2O .Physical And Chemical Properties Analysis
Sodium hexachloroiridate(III) hydrate is a green to green-brown powder . It is soluble in water (31.46 g/100 g at 15°C), insoluble in ethanol, and very slightly soluble in acetone .Applications De Recherche Scientifique
Radiochemical Processes : Sodium hexachloroiridate(III) has been investigated for its radiochemical processes, particularly in the context of reduction reactions in crystals. Hydration and dehydration effects on neutron irradiated sodium hexachloroiridate were studied, showing that water of hydration and ammonium ions lead to a smaller proportion of Ir(IV) species. This research provides insights into the behavior of sodium hexachloroiridate(III) under neutron irradiation and its potential applications in nuclear chemistry and materials science (Cabral & Maddock, 1967).
Catalysis in Aromatic Hydrogen Isotope Exchange Reactions : The compound has been utilized as a homogeneous catalyst in hydrogen isotope exchange reactions between benzenoid compounds and water. This application is significant for isotopic labeling and studies related to molecular interactions and mechanisms in organic chemistry (Lukey, Long & Garnett, 1995).
Stability in Electrochemical Mass Transfer Measurements : The stability of hexachloroiridate redox couples has been compared to that of hexacyanoferrate in electrochemical mass transfer measurements. This study is important for understanding the suitability of sodium hexachloroiridate(III) in electrochemical applications, particularly in reactors and other systems where redox reactions are crucial (Weusten, Groot & van der Schaaf, 2020).
Radiolytic Oxidation Stability : Investigations into the radiolytic oxidation stability of sodium hexachloroiridate(III) solutions have been conducted. This research is important for applications involving irradiation processes and the stability of ionic solutions under various conditions (Li & Hanrahan, 1994).
Electrochemical Studies : The compound has been used in electrochemical studies, such as in experiments involving cyclic voltammetry. These studies are important for understanding the electrochemical properties of sodium hexachloroiridate(III) and its potential use in sensors, batteries, and other electrochemical devices (Petrovic, 2000).
Electron Acceptor in Plant Research : Sodium hexachloroiridate(III) has been explored as an electron acceptor in studies involving plant plasma membrane redox systems. This application is crucial for understanding electron transfer processes in plants and can have implications in plant physiology and biochemistry research (Lüthen & Böttger, 1988).
Safety And Hazards
Sodium hexachloroiridate(III) hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
trisodium;hexachloroiridium(3-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.3Na.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIIVDVTQZORNM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2IrNa3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718702 | |
| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hexachloroiridate(III) hydrate | |
CAS RN |
123334-23-6 | |
| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




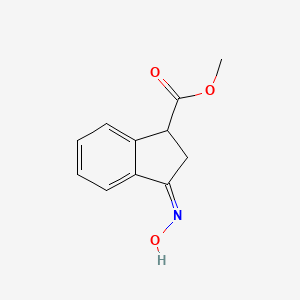
![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazol-6-ol](/img/structure/B568141.png)
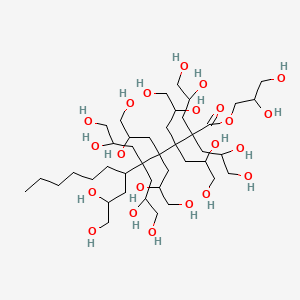
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)
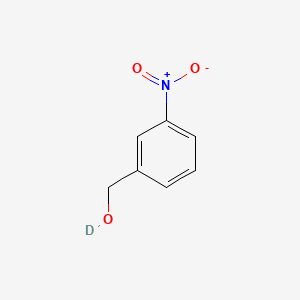
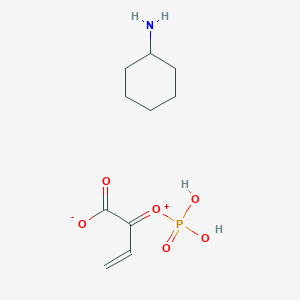
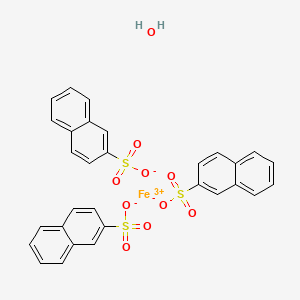
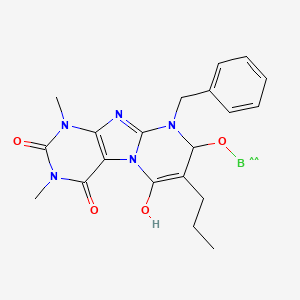
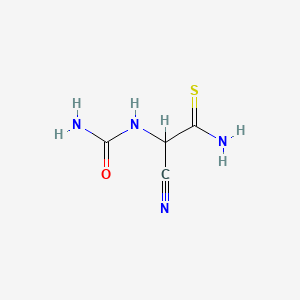
![2-Methoxy-6-[(2-methyl-2-propanyl)sulfanyl]pyridine](/img/structure/B568162.png)